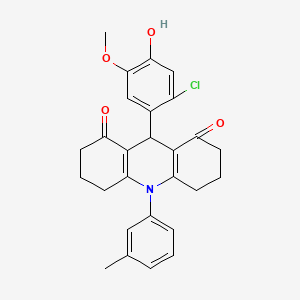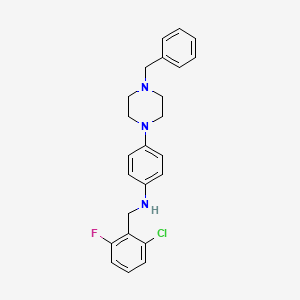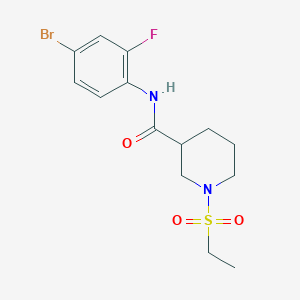![molecular formula C17H17NO2 B4546058 4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4546058.png)
4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione: is a complex organic compound with a molecular formula of C17H17NO2 [_{{{CITATION{{{1{4,4,6-Trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo3,2,1-ij .... This compound belongs to the class of quinolines, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry[{{{CITATION{{{2{Synthesis and Anticoagulant Activity of New Functionalized 4](https://link.springer.com/article/10.1134/S1070428022090056)[{{{CITATION{{{_3{4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo3,2,1-ij ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized forms.
Reduction: : Reducing the compound, often involving the carbonyl group.
Substitution: : Replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Hydrazine hydrate (N2H4·H2O) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives of the original compound with altered functional groups or molecular structures.
Scientific Research Applications
4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as anticoagulant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticoagulant activity may be due to the inhibition of certain enzymes involved in blood clotting. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione: can be compared with other similar quinoline derivatives, such as quinoline , isoquinoline , and quinolone . While these compounds share structural similarities, they may differ in their biological activities and applications. The uniqueness of this compound lies in its specific structural features and the resulting properties.
Properties
IUPAC Name |
9,11,11-trimethyl-12-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1,6,8(15),9-tetraene-13,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-9-8-17(2,3)18-14-12(9)7-10-5-4-6-11(10)13(14)15(19)16(18)20/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCWTSLIEMAILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C4CCCC4=C3C(=O)C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4545975.png)
![2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL](/img/structure/B4545978.png)
![[(5E)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4545993.png)
![ETHYL 2-[2-(4-BUTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4545994.png)
![2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4546001.png)

![1-(4-fluorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4546018.png)
![2,4-dichloro-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B4546023.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4546031.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4546037.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4546044.png)
![2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4546052.png)

